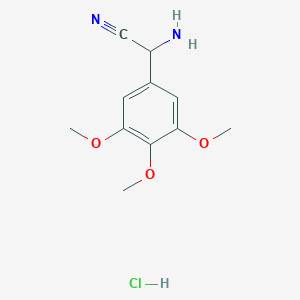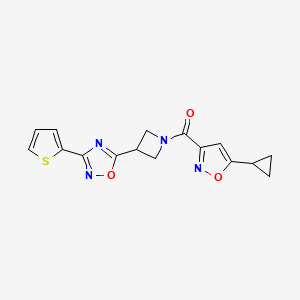
5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a synthetic organic compound, potentially utilized in the pharmaceutical industry due to its structural features which suggest biological activity. The compound belongs to the sulfonamide class, known for its diverse therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves multiple reaction steps. Starting materials usually include commercially available fluorobenzene derivatives, which are functionalized through a series of reactions including halogenation, etherification, and sulfonamide formation. Specific conditions such as the use of strong bases, aprotic solvents, and catalysts may be required.
Industrial Production Methods: Industrial production often scales up laboratory methods, ensuring cost-effectiveness and reproducibility. High-pressure reactors and continuous flow processes are commonly employed to maintain reaction efficiency and safety. Purification techniques like crystallization, filtration, and chromatography ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo several types of chemical reactions, including:
Oxidation: Potentially altering the oxidation state of the sulfur atom in the sulfonamide group.
Reduction: Reducing the nitro group, if present.
Substitution: Typical for the methoxy and fluoro groups on the aromatic ring, which can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions for aromatic substitutions.
Major Products Formed: Oxidation reactions may yield sulfoxides or sulfones. Reduction can result in amines if nitro groups are reduced. Substitution reactions lead to the formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a bioactive molecule. Sulfonamides are known to exhibit antibacterial properties, thus 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide could be studied for similar effects.
Medicine: Potential applications in the development of novel therapeutics. Sulfonamides have been foundational in developing antibiotics, diuretics, and antidiabetic drugs.
Industry: May be used in the development of novel materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors, due to its structural features. The exact pathways would depend on its bioactivity and target specificity.
Comparación Con Compuestos Similares
2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Differentiated by the absence of the fluoro group.
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide: : Lacks both fluoro and methoxy groups.
Uniqueness: 5-fluoro-2-methoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide's combination of the fluoro and methoxy groups on the benzene ring enhances its chemical and potentially biological properties. The presence of both electronegative and electron-donating groups may offer unique reactivity patterns and biological interactions.
Voila! Any more about this compound or a different curiosity piquing your interest?
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5S/c1-13-21-17(23-6-9-27-10-7-23)12-18(22-13)28-8-5-20-29(24,25)16-11-14(19)3-4-15(16)26-2/h3-4,11-12,20H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOSYJBXFCICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)


![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2885409.png)
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)
